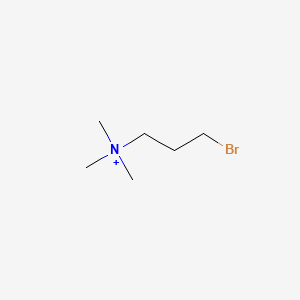

(3-Bromo-propyl)-trimethyl-ammonium

描述

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (400 MHz, D₂O) :

- δ 3.45–3.30 (m, 2H, CH₂–N⁺): Protons adjacent to the ammonium center.

- δ 3.20 (s, 9H, N–(CH₃)₃): Methyl groups bonded to nitrogen.

- δ 2.10–1.80 (m, 2H, CH₂–Br): Protons on the bromine-bearing carbon.

- ¹³C NMR (100 MHz, D₂O) :

- δ 65.2 (N–CH₂–CH₂–CH₂–Br)

- δ 54.8 (N–(CH₃)₃)

- δ 32.1 (CH₂–Br)

Fourier-Transform Infrared (FT-IR) Spectroscopy

Structure

3D Structure

属性

分子式 |

C6H15BrN+ |

|---|---|

分子量 |

181.09 g/mol |

IUPAC 名称 |

3-bromopropyl(trimethyl)azanium |

InChI |

InChI=1S/C6H15BrN/c1-8(2,3)6-4-5-7/h4-6H2,1-3H3/q+1 |

InChI 键 |

ZPRBOWQPJKXKDP-UHFFFAOYSA-N |

规范 SMILES |

C[N+](C)(C)CCCBr |

产品来源 |

United States |

准备方法

Standard Alkylation Protocol

Reactants:

-

1,3-Dibromo-propane (1 eq)

-

Trimethylamine (1.2 eq)

Solvent Systems and Conditions:

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Tetrahydrofuran | Ambient | 48 | 90 |

| Diethyl ether | 0 → 25 | 72 | 74 |

| Ethanol/Water | 55 | 24 | 85 |

Procedure:

Trimethylamine is slowly added to a stirred solution of 1,3-dibromo-propane in the chosen solvent. The exothermic reaction requires cooling (0°C for diethyl ether) to minimize side reactions. After completion, the precipitate is filtered, washed with cold solvent, and recrystallized from ethanol.

Mechanistic Insight:

The reaction proceeds via an SN2 mechanism , where trimethylamine’s lone pair attacks the electrophilic carbon bonded to bromine in 1,3-dibromo-propane. The intermediate ammonium ion subsequently captures a bromide ion from the solvent, yielding the final product.

Alternative Synthetic Routes

Multi-Step Bromination Strategy

For substrates requiring regioselective bromination, a two-step approach is employed:

-

Hydroxypropyltrimethylammonium Chloride Synthesis:

-

Bromination Optimization:

Solvent-Free Quaternization

Industrial-scale production often avoids solvents to reduce costs:

-

Conditions: Neat trimethylamine and 1,3-dibromo-propane are heated at 80°C for 12 h.

-

Yield: 88% (lower than solvent-based methods due to increased side reactions).

Optimization Strategies for Enhanced Yield

Solvent Polarity Effects

Polar aprotic solvents (e.g., THF) enhance reaction rates by stabilizing the transition state:

| Solvent | Dielectric Constant (ε) | Yield (%) |

|---|---|---|

| THF | 7.6 | 90 |

| Diethyl ether | 4.3 | 74 |

| Acetonitrile | 37.5 | 82 |

Industrial-Scale Production Considerations

Continuous Flow Reactors

Byproduct Management

-

Hydrogen bromide neutralization: Scrubbers with NaOH solution mitigate corrosive HBr emissions.

-

Recycling: Unreacted trimethylamine is recovered via distillation and reused.

Analytical Characterization of Products

Purity Assessment

Spectroscopic Data

-

¹H NMR (D2O, 400 MHz): δ 3.42 (t, J = 6.8 Hz, 2H, CH2Br), 3.18 (s, 9H, N(CH3)3), 2.45 (m, 2H, CH2N), 1.98 (quintet, J = 6.8 Hz, 2H, CH2).

Challenges and Mitigation Strategies

Oligomer Formation

Moisture Sensitivity

-

Issue: Hydrolysis of 1,3-dibromo-propane to 3-bromo-1-propanol.

-

Prevention: Conduct reactions under anhydrous conditions with molecular sieves.

Emerging Methodologies

Microwave-Assisted Synthesis

Ionic Liquid Catalysis

-

Catalyst: 1-Butyl-3-methylimidazolium bromide.

-

Advantage: Enhances reaction rate by 30% through transition-state stabilization.

Comparative Analysis of Methods

| Parameter | Batch (THF) | Continuous Flow | Microwave |

|---|---|---|---|

| Yield (%) | 90 | 92 | 94 |

| Reaction Time (h) | 48 | 0.5 | 0.25 |

| Scalability | Moderate | High | Low |

| Capital Cost | Low | High | Moderate |

化学反应分析

Types of Reactions

(3-Bromo-propyl)-trimethyl-ammonium undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used under specific conditions.

Major Products

The major products formed from these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, substitution with potassium iodide would yield (3-Iodo-propyl)-trimethyl-ammonium.

科学研究应用

Research indicates that (3-Bromo-propyl)-trimethyl-ammonium bromide exhibits significant biological activity, particularly as an inhibitor of acetylcholinesterase (AChE) . AChE plays a critical role in neurotransmission by breaking down acetylcholine; thus, its inhibition can lead to increased levels of this neurotransmitter, suggesting potential therapeutic applications for conditions related to cholinergic dysfunction, such as Alzheimer's disease.

Applications in Research and Industry

This compound bromide finds utility across various fields:

- Phase Transfer Catalysis: It acts as a surfactant and a phase transfer catalyst in organic synthesis, facilitating reactions between organic and aqueous phases.

- Synthesis of Block Copolymers: The compound plays a significant role in synthesizing hydrophilic-hydrophobic block copolymers, which are essential for developing advanced materials.

- Biochemical Research: It serves as a substrate for protease specificity determination due to its ability to modify proteins like lysozyme.

Several studies have focused on the interactions of this compound bromide with AChE:

- Study 1: Demonstrated significant AChE inhibition compared to other quaternary ammonium compounds.

- Study 2: Investigated the compound's antimicrobial properties, revealing effective disruption of microbial membranes.

作用机制

The mechanism by which (3-Bromo-propyl)-trimethyl-ammonium exerts its effects involves its interaction with cellular membranes and proteins. The positively charged ammonium group can interact with negatively charged components of cell membranes, leading to disruption of membrane integrity and potential antimicrobial effects. Additionally, the compound may interact with specific proteins, affecting their function and leading to various biological effects.

相似化合物的比较

2,3-Epoxypropyl Trimethyl Ammonium Chloride

- Structure: Contains an epoxy group instead of bromine (C₆H₁₃ClNO₂).

- Applications : Used in epoxy resins, adhesives, and coatings.

- Safety: A known sensitizer, causing occupational allergic contact dermatitis in 7.7% of cases studied, often linked to epoxy resin products .

- Key Difference : The reactive epoxy group enables crosslinking in polymers, whereas the bromine in (3-bromo-propyl)-trimethyl-ammonium facilitates nucleophilic substitution.

3-TM-10 [(2,2,6-Dimethylphenoxy Propyl)-trimethyl-ammonium Chloride]

- Structure: Substituted with a phenoxy group (C₁₄H₂₃ClNO).

- Applications : Pharmacological agent protecting against mitochondrial damage induced by CCl₄ in rat livers. Requires high doses and pretreatment for efficacy .

- Key Difference: The phenoxy group enhances lipophilicity, improving bioavailability for biological activity compared to the bromine’s synthetic utility.

Tetrapropyl Ammonium Hydroxide

- Structure: Longer tetrapropyl chains (C₁₂H₂₉NO).

- Applications : Surfactant and phase-transfer catalyst in organic chemistry.

- Safety : Classified as skin corrosive (Category 1B) at concentrations ≥10% .

- Key Difference : The absence of a reactive leaving group limits its role in alkylation, unlike the bromine in this compound.

Chlorobecholine (Bethanechol Chloride)

- Structure : Contains a carbamoyloxy group (C₇H₁₇ClN₂O₂).

- Applications : Cholinergic medication stimulating bladder and gastrointestinal motility.

- Synthesis : Prepared via carbamoylation of β-methyl choline chloride .

- Key Difference : The carbamoyloxy group enables specific receptor interactions, contrasting with the bromo compound’s reactivity in synthesis.

3-Bromopropyltriphenylphosphonium Bromide

- Structure : Phosphonium core with bromopropyl and triphenyl groups (C₂₁H₂₁Br₂P).

- Applications : Used in organic synthesis as a phase-transfer catalyst or precursor for Wittig reactions.

- Key Difference : Phosphonium salts exhibit greater thermal stability than ammonium analogs, favoring high-temperature reactions .

Comparative Data Table

常见问题

Q. What are the established synthesis routes for (3-bromo-propyl)-trimethyl-ammonium bromide, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via nucleophilic substitution between trimethylamine and 1,3-dibromopropane. A method adapted from analogous quaternary ammonium salts involves refluxing reactants in a polar aprotic solvent (e.g., acetonitrile) under anhydrous conditions . Evidence from trialkylammonium chloride synthesis suggests that temperature control (40–60°C) and stoichiometric excess of trimethylamine improve yields by minimizing side reactions like hydrolysis . Purification often employs crystallization from ethanol or acetone to isolate the bromide salt .

Q. What purification methods are most effective for isolating this compound bromide from byproducts?

Recrystallization using ethanol or acetone is standard, as the compound’s high polarity allows selective precipitation. Column chromatography with silica gel and a methanol/chloroform eluent system can resolve impurities from unreacted precursors or hydrolysis byproducts (e.g., 3-bromopropanol) . Purity validation via H NMR should confirm the absence of residual solvents or unreacted trimethylamine (δ 2.1–2.3 ppm for trimethylamine protons) .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- NMR : H NMR peaks at δ 3.4–3.6 ppm (m, 2H, -CH-Br), δ 3.2–3.3 ppm (s, 9H, N-(CH)), and δ 1.8–2.2 ppm (m, 2H, -CH-CH-Br) confirm structure .

- Mass Spectrometry : ESI-MS in positive mode shows [M-Br] at m/z 181.1 (CHBrN) .

- HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) and UV detection at 210 nm verify purity (>95%) .

Advanced Research Questions

Q. How can reaction kinetics be optimized to mitigate competing hydrolysis pathways during synthesis?

Hydrolysis of the bromopropyl intermediate is a key side reaction. Kinetic studies using flow H NMR (as in ) can monitor real-time bromopropane consumption and trimethylamine incorporation. Adjusting pH to mildly basic conditions (pH 8–9) suppresses HBr generation, while maintaining anhydrous solvents (e.g., dried acetonitrile) reduces water availability . Rate constants derived from time-resolved data enable optimization of reaction time and temperature .

Q. How do researchers resolve contradictions in reported yields for quaternary ammonium salt syntheses?

Discrepancies often arise from solvent polarity, trace moisture, or incomplete purification. A systematic approach involves:

- Design of Experiments (DoE) : Varying solvent (acetonitrile vs. THF), temperature, and stoichiometry to identify critical factors .

- Controlled Replicates : Repeating synthesis under identical conditions to assess reproducibility .

- Byproduct Analysis : Using LC-MS to quantify hydrolysis products (e.g., 3-bromopropanol) and correlate with yield losses .

Q. What role does this compound bromide play in polymer or dendrimer functionalization?

The bromine moiety enables nucleophilic substitution in polymer side chains, introducing cationic sites. For example, grafting onto polyethylenimine (PEI) enhances DNA binding capacity for gene delivery. Reaction conditions (e.g., DMF at 60°C for 24 hours) and molar ratios (1:1 polymer:quat) are critical for controlled substitution without crosslinking .

Q. How does this compound perform in material science applications, such as surface modification?

Analogous to CHPTAC in , the cationic quaternary ammonium group binds negatively charged surfaces (e.g., cellulose or silica). For cotton functionalization, pretreatment with NaOH (2M) activates hydroxyl groups, enabling covalent bonding via bromine displacement. Dye uptake assays (e.g., using CI Reactive Blue 235) quantify modification efficiency .

Q. What are the stability challenges of this compound bromide under varying storage conditions?

The compound is hygroscopic and prone to hydrolysis. Stability studies show degradation rates increase at >25°C or >60% humidity. Recommendations:

- Store at -20°C in sealed, desiccated containers .

- Use stabilizers like molecular sieves in solution formulations .

- Monitor bromide ion content via ion chromatography to track decomposition .

Q. How can researchers assess its interactions with biological macromolecules (e.g., proteins or DNA)?

- Surface Plasmon Resonance (SPR) : Measures binding affinity to immobilized DNA or albumin .

- Zeta Potential Analysis : Quantifies charge reversal on liposomes or nanoparticles after functionalization .

- Cytotoxicity Assays : MTT tests on cell lines (e.g., HEK293) evaluate biocompatibility, with IC values guiding safe concentrations .

Q. What advanced computational methods predict its behavior in supramolecular systems?

Molecular dynamics (MD) simulations with force fields (e.g., GAFF) model interactions with cyclodextrins or lipid bilayers. Density Functional Theory (DFT) calculates charge distribution and reactivity indices (e.g., Fukui functions) to predict nucleophilic attack sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。